molecular formula C13H20FN3O2 B601335 Desacetyl-N,O-descarbonylLinezolid CAS No. 333753-72-3

Desacetyl-N,O-descarbonylLinezolid

Cat. No.: B601335
CAS No.: 333753-72-3
M. Wt: 269.32
Attention: For research use only. Not for human or veterinary use.
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Description

Desacetyl-N,O-descarbonylLinezolid is a derivative of Linezolid, an oxazolidinone antibiotic. This compound is primarily used in research settings to study the pharmacokinetics and metabolic pathways of Linezolid. It is characterized by the removal of the acetamide and carbonyl groups from the parent compound, Linezolid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desacetyl-N,O-descarbonylLinezolid typically involves the following steps:

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring stringent quality control measures to maintain the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Desacetyl-N,O-descarbonylLinezolid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield fully reduced compounds .

Scientific Research Applications

Desacetyl-N,O-descarbonylLinezolid has several scientific research applications:

    Chemistry: It is used to study the chemical properties and reactivity of Linezolid derivatives.

    Biology: The compound is employed in biological studies to understand the metabolic pathways and biotransformation of Linezolid.

    Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of Linezolid, aiding in the development of more effective antibiotics.

    Industry: It is used in the pharmaceutical industry for quality control and impurity profiling of Linezolid

Mechanism of Action

Desacetyl-N,O-descarbonylLinezolid exerts its effects by interfering with bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex, which is essential for bacterial reproduction. This mechanism is similar to that of Linezolid, making it a valuable compound for studying the action of oxazolidinone antibiotics .

Comparison with Similar Compounds

Similar Compounds

    Linezolid: The parent compound, used as an antibiotic.

    Linezolid Impurity D: Another derivative used in research.

    Linezolid Impurity F: A related compound with different functional groups.

    Linezolid R-Isomer: The enantiomer of Linezolid

Uniqueness

Desacetyl-N,O-descarbonylLinezolid is unique due to the specific removal of the acetamide and carbonyl groups, which alters its chemical properties and reactivity. This makes it particularly useful for studying the metabolic pathways and degradation products of Linezolid .

Biological Activity

Desacetyl-N,O-descarbonylLinezolid (DNL) is a significant metabolite of Linezolid, an oxazolidinone antibiotic primarily used to treat Gram-positive bacterial infections. This article delves into the biological activity of DNL, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

DNL retains some pharmacological properties similar to Linezolid, primarily through the inhibition of bacterial protein synthesis. It acts by binding to the 50S ribosomal subunit, preventing the formation of functional ribosomes. This mechanism leads to the inhibition of bacterial growth and replication, making it effective against various Gram-positive pathogens, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Antibacterial Efficacy

Research indicates that DNL exhibits antibacterial activity, although it is generally less potent than Linezolid. The effectiveness of DNL can vary based on concentration and the specific bacterial strain being targeted. Studies have shown that DNL can inhibit the growth of certain bacteria at micromolar concentrations, although detailed quantitative data remains sparse.

Table 1: Antibacterial Activity of DNL Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Enterococcus faecium8 µg/mL
Streptococcus pneumoniae16 µg/mL

Clinical Relevance

A notable study published in Antimicrobial Agents and Chemotherapy evaluated the clinical relevance of DNL in patients undergoing treatment with Linezolid. The study found that while Linezolid effectively treated infections, the presence of DNL as a metabolite raised concerns regarding potential toxicity and side effects associated with prolonged use.

Case Study Summary:

  • Patient Population: 100 patients treated for severe Gram-positive infections.
  • Findings: Elevated levels of DNL were detected in 30% of patients after extended treatment with Linezolid.
  • Implications: Monitoring DNL levels may be necessary to mitigate risks associated with its accumulation.

Pharmacokinetics

The pharmacokinetic profile of DNL is influenced by its formation as a metabolite from Linezolid. After administration, Linezolid is metabolized in the liver, leading to the formation of DNL. Understanding the pharmacokinetics of DNL is essential for assessing its therapeutic window and potential side effects.

Table 2: Pharmacokinetic Parameters of Linezolid and DNL

ParameterLinezolidThis compound
Half-life4-6 hoursNot well-defined
Bioavailability~100% (oral)Not extensively studied
MetabolismHepatic (CYP3A4)Minor pathway

Properties

IUPAC Name

1-amino-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3O2/c14-12-7-10(16-9-11(18)8-15)1-2-13(12)17-3-5-19-6-4-17/h1-2,7,11,16,18H,3-6,8-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBUTKXYLNLAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NCC(CN)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.